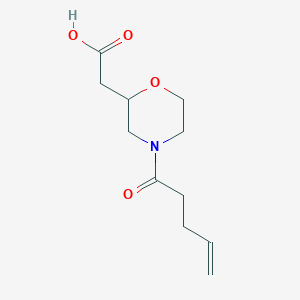![molecular formula C11H18N2O4 B7579839 (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid](/img/structure/B7579839.png)
(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid, also known as OCA-B, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. OCA-B is a cyclic amino acid derivative that has a unique chemical structure, making it an attractive target for researchers interested in developing new drugs and therapeutic agents. In
Wissenschaftliche Forschungsanwendungen
(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid has been shown to have potential applications in a variety of scientific research areas. One of the most promising applications of this compound is in the development of new drugs and therapeutic agents. This compound has been shown to have potent antiproliferative activity against cancer cells, making it a potential candidate for cancer treatment. Additionally, this compound has been shown to have antimicrobial activity against a variety of bacterial strains, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
The mechanism of action of (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and protein synthesis. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and also to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its antiproliferative and antimicrobial activity, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid in lab experiments is its unique chemical structure, which makes it an attractive target for researchers interested in developing new drugs and therapeutic agents. Additionally, this compound has been shown to have potent activity against cancer cells and bacteria, making it a valuable tool for studying these diseases. However, one limitation of using this compound in lab experiments is its relatively high cost, which may limit its use in some research settings.
Zukünftige Richtungen
There are many potential future directions for research involving (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid. One area of interest is the development of new drugs and therapeutic agents based on the structure of this compound. Researchers are also interested in studying the mechanism of action of this compound in more detail to better understand its antiproliferative and antimicrobial activity. Additionally, researchers are interested in exploring the potential use of this compound in the treatment of inflammatory diseases and other conditions.
Synthesemethoden
The synthesis of (2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid involves the reaction of 8-oxa-3-azabicyclo[3.2.1]oct-3-ene-2,7-dione with N-tert-butoxycarbonyl-L-aspartic acid β-tert-butyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then deprotected using trifluoroacetic acid (TFA) to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Eigenschaften
IUPAC Name |
(2R)-2-(8-oxa-3-azabicyclo[3.2.1]octane-3-carbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-2-9(10(14)15)12-11(16)13-5-7-3-4-8(6-13)17-7/h7-9H,2-6H2,1H3,(H,12,16)(H,14,15)/t7?,8?,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQWWDNYSABRTH-AMDVSUOASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC(=O)N1CC2CCC(C1)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C(=O)O)NC(=O)N1CC2CCC(C1)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(5-Chlorofuran-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579762.png)

![6-methoxy-N-[1-(oxolan-2-yl)ethyl]pyrimidin-4-amine](/img/structure/B7579788.png)
![2-[4-(2,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579789.png)
![2-[[(5-Ethyl-2-methylpyrazole-3-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579802.png)
![2-[4-[3-(Dimethylamino)benzoyl]morpholin-2-yl]acetic acid](/img/structure/B7579804.png)
![5-Chloro-1-[[5-(methoxymethyl)-1,2-oxazol-3-yl]methyl]pyrimidine-2,4-dione](/img/structure/B7579805.png)

![2-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]morpholin-2-yl]acetic acid](/img/structure/B7579843.png)
![2-[4-(5-Chloro-2-methylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579851.png)
![2-[4-[Cyclohexyl(methyl)sulfamoyl]morpholin-2-yl]acetic acid](/img/structure/B7579853.png)
![2-[4-(3,4-Dimethylphenyl)sulfonylmorpholin-2-yl]acetic acid](/img/structure/B7579857.png)
![2-[4-(Cyclohexylmethylsulfonyl)morpholin-2-yl]acetic acid](/img/structure/B7579861.png)
![2-[[(4,5-Dimethylthiophene-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B7579877.png)